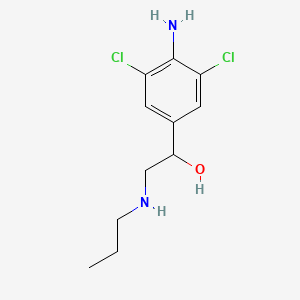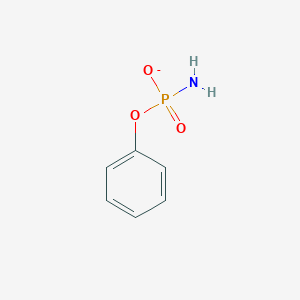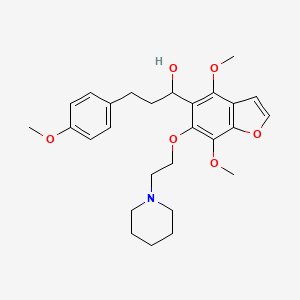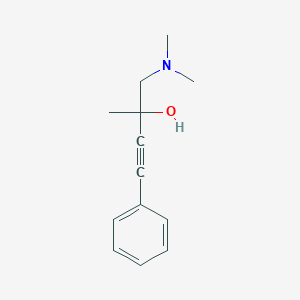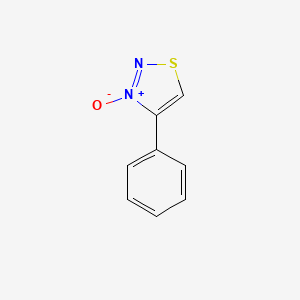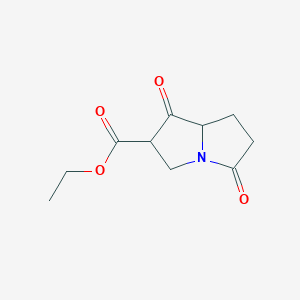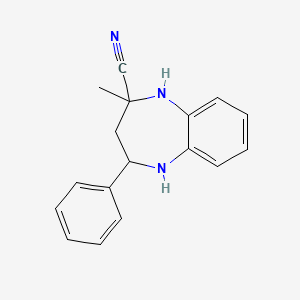
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile typically involves the condensation of an appropriate aldehyde with a primary amine and a nitrile compound. One common method includes the use of 2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine as a starting material, which is then reacted with 4-methylbenzaldehyde and a suitable nitrile source under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to enhanced inhibitory neurotransmission and resulting in its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a wide spectrum of biological activities.
1-Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another compound with similar structural features.
Uniqueness
4-Methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its benzodiazepine core structure also differentiates it from other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
38291-73-5 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carbonitrile |
InChI |
InChI=1S/C17H17N3/c1-17(12-18)11-16(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20-17/h2-10,16,19-20H,11H2,1H3 |
InChI Key |
CANDZDVDYZCDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=CC=CC=C2N1)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


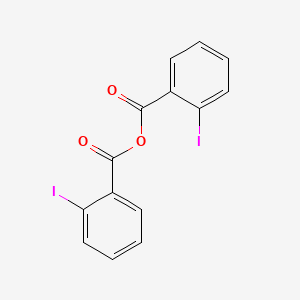

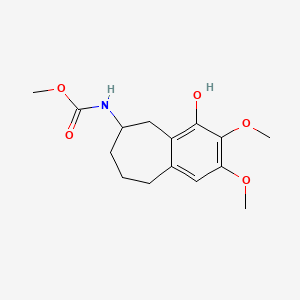
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
